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Introduction

(Rac)-Lartesertib, also known as M4076, is a potent and selective, orally bioavailable ATP-
competitive inhibitor of Ataxia Telangiectasia Mutated (ATM) kinase. ATM is a master regulator
of the DNA damage response (DDR), a critical cellular network for maintaining genomic
integrity.[1] In many cancers, the DDR pathway is dysregulated, making it a promising target for
therapeutic intervention. Lartesertib functions by inhibiting ATM's kinase activity, thereby
preventing the repair of DNA double-strand breaks (DSBs). This can lead to the accumulation
of DNA damage in cancer cells, ultimately inducing apoptosis or sensitizing them to other DNA-
damaging agents like chemotherapy and radiation.[1]

Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an
immunodeficient mouse, have emerged as a valuable preclinical platform. These models are
known to better recapitulate the heterogeneity and molecular diversity of human tumors
compared to traditional cell line-derived xenografts, thus offering a more predictive model for
evaluating anti-cancer therapies. This document provides a comprehensive overview of the
application of (Rac)-Lartesertib in PDX models, including available efficacy data and detailed
experimental protocols.
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Mechanism of Action: Targeting the DNA Damage
Response

Lartesertib targets a key protein, ATM, in the DNA damage response pathway. When DNA
double-strand breaks occur, ATM is activated and initiates a signaling cascade that leads to cell
cycle arrest, DNA repair, or apoptosis. By inhibiting ATM, Lartesertib prevents the
phosphorylation of downstream targets, effectively blocking the DNA repair process. This
disruption of DNA repair mechanisms can be particularly effective in cancer cells that already

have a high level of genomic instability.
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Figure 1: Lartesertib inhibits ATM kinase, a key protein in the DNA damage response pathway.

Efficacy of (Rac)-Lartesertib in PDX Models
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Preclinical studies have evaluated the efficacy of (Rac)-Lartesertib, both as a monotherapy
and in combination with other agents, in various cancer models, including PDX models.

Monotherapy in Triple-Negative Breast Cancer (TNBC)
PDX Models

A significant study investigated the effect of Lartesertib in a panel of 26 patient-derived
xenograft models of triple-negative breast cancer. In this extensive study, Lartesertib
administered as a single agent was found to be largely inactive.
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Combination Therapy in Triple-Negative Breast Cancer
(TNBC) PDX Models

The same study in 26 TNBC PDX models demonstrated that while Lartesertib monotherapy
was inactive, its combination with the ATR inhibitor M4344 resulted in a substantial
improvement in efficacy compared to the ATR inhibitor alone. This suggests a synergistic effect
between ATM and ATR inhibition in this cancer type.
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Experimental Protocols

The following protocols provide a general framework for the use of (Rac)-Lartesertib in PDX

models, based on established methodologies.

Establishment and Propagation of PDX Models

This protocol outlines the key steps for establishing and expanding PDX models from patient

tumor tissue.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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